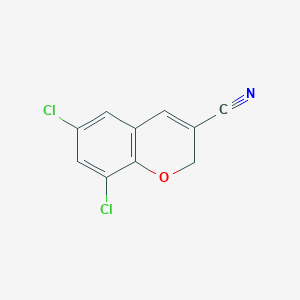

6,8-Dichloro-2H-chromene-3-carbonitrile

Description

Significance of Chromene Scaffolds in Organic and Medicinal Chemistry

The chromene, or benzopyran, scaffold is a privileged structural motif found in a vast array of natural products, including alkaloids, flavonoids, tocopherols, and anthocyanins. researchgate.netnih.gov This widespread natural occurrence has inspired chemists to explore synthetic chromene derivatives for their potential therapeutic applications. The inherent biological compatibility and diverse pharmacological activities of chromenes have established them as a cornerstone in drug discovery. researchgate.netnih.gov

Chromene derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties. sciforum.netbldpharm.com The versatility of the chromene ring system allows for structural modifications at various positions, enabling the fine-tuning of its biological and chemical characteristics. This adaptability has led to the development of numerous chromene-based compounds with potential applications in treating a range of diseases. bldpharm.com

The Unique Role of Halogenated Chromene Structures in Bioactive Molecules

The introduction of halogen atoms, such as chlorine, into the chromene scaffold can profoundly impact the molecule's bioactivity. Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. In many cases, the presence of halogens enhances the pharmacological profile of a molecule.

Research has shown that halogenated chromene derivatives often exhibit superior biological properties compared to their non-halogenated counterparts. For instance, studies on halogenated 3-nitro-2H-chromenes have revealed that di- and tri-halogenated derivatives possess potent antibacterial activity against multidrug-resistant strains of bacteria like Staphylococcus aureus and Staphylococcus epidermidis. sciforum.netmdpi.comresearchgate.net The position and number of halogen substituents play a crucial role in determining the extent of this enhanced activity. Specifically, the presence of chlorine atoms at the C-6 and C-8 positions of the chromene ring has been a recurring theme in the design of potent bioactive molecules.

Research Landscape of 6,8-Dichloro-2H-chromene-3-carbonitrile and Related Analogs

While specific, in-depth research exclusively focused on this compound is limited in publicly available literature, the investigation of its close analogs provides significant insight into its potential properties and applications. The 6,8-dichloro substitution pattern on the chromene ring is a key feature in several studied compounds, suggesting a strategic interest in this particular arrangement.

Research on analogous compounds, such as 6,8-dichloro-2-methyl-4H-chromen-4-one, has demonstrated notable biological potential. For example, derivatives of this compound have been screened for their antileishmanial activity, with some showing promising results against Leishmania major parasites. ajgreenchem.com Furthermore, the synthesis of various derivatives from 6,8-dichloro-2-methyl-4H-chromen-4-one highlights its utility as a versatile starting material for generating a library of potentially bioactive molecules. mdpi.com

The general synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives often involves the reaction of a corresponding salicylaldehyde (B1680747) with malononitrile (B47326). researchgate.netnih.gov It is plausible that this compound could be synthesized via a similar route starting from 2-hydroxy-3,5-dichlorobenzaldehyde.

The collective body of research on halogenated chromenes strongly suggests that this compound would likely possess significant antimicrobial and anticancer properties. The presence of the dichloro substitution is a known potentiator of such activities, and the carbonitrile group at the 3-position is also a common feature in many biologically active chromene derivatives. sciforum.net

Below is a table summarizing the properties and documented activities of some relevant chromene derivatives, which helps to frame the potential significance of this compound.

| Compound Name | Key Structural Features | Documented Biological/Chemical Significance |

| 6,8-Dichloro-2-methyl-4H-chromen-4-one | Dichloro substitution at C6 and C8, methyl at C2, ketone at C4 | Starting material for synthesis of antileishmanial agents. ajgreenchem.com |

| Halogenated 3-Nitro-2H-chromenes | Halogen substitutions (including chloro) on the chromene ring, nitro group at C3 | Potent antibacterial activity against multidrug-resistant bacteria. sciforum.netmdpi.comresearchgate.net |

| 2-Amino-4H-chromene-3-carbonitriles | Amino group at C2, carbonitrile at C3 | Exhibit a wide range of biological activities including anticancer and antimicrobial. |

| 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde | Chloro substitution at C6, ketone at C2, carbaldehyde at C4 | Used as an intermediate in the synthesis of novel bioactive chromene derivatives. researchgate.net |

The exploration of dichlorochromene derivatives continues to be a fertile ground for the discovery of new chemical entities with valuable applications. Although direct studies on this compound are not extensively documented, the established structure-activity relationships within the chromene family strongly suggest its potential as a potent bioactive compound worthy of further investigation.

Structure

3D Structure

Properties

IUPAC Name |

6,8-dichloro-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPSIHZVSJWBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515679 | |

| Record name | 6,8-Dichloro-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83823-56-7 | |

| Record name | 6,8-Dichloro-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,8 Dichloro 2h Chromene 3 Carbonitrile and Its Structural Analogs

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates the structural features of each starting material. semanticscholar.orgnih.gov This approach is valued for its atom, step, and pot economy, aligning with the principles of green chemistry. semanticscholar.orgnih.gov The synthesis of chromene-3-carbonitrile and its analogs frequently employs MCRs due to the straightforward assembly of the heterocyclic core from simple, readily available building blocks. nih.gov

One-pot condensation reactions are a cornerstone for the synthesis of the 2-amino-4H-chromene-3-carbonitrile scaffold. A common and effective method involves the reaction of a salicylaldehyde (B1680747) derivative, an active methylene (B1212753) compound like malononitrile (B47326), and a third component, often a C-H acid such as dimedone, in the presence of a catalyst. nih.gov

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile. beilstein-journals.org This is followed by a Michael addition of the third component and subsequent intramolecular cyclization (annulation) to yield the final chromene product. nih.gov The choice of catalyst and solvent system is crucial for the reaction's success, with various systems being developed to improve yields and reaction times. scispace.com

For instance, the one-pot, three-component reaction of various substituted aldehydes, malononitrile, and dimedone has been effectively catalyzed by pyridine-2-carboxylic acid (P2CA) in a water-ethanol mixture. nih.gov This method has demonstrated high yields (up to 98%) and scalability, highlighting its potential for industrial application. nih.gov Similarly, catalysts like poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been used effectively in hydroalcoholic media. scispace.com

Interestingly, the reaction between salicylaldehyde and malononitrile can lead to different products depending on the stoichiometry and reaction conditions. When one equivalent of malononitrile is used, 2-imino-2H-chromene-3-carbonitrile can be formed. nih.gov However, using two equivalents of malononitrile can lead to the formation of 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile. nih.govscispace.com

Table 1: Examples of One-Pot Syntheses for Chromene Derivatives This table is interactive. Users can sort and filter the data.

| Reactants | Catalyst | Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Substituted Aldehydes, Malononitrile, Dimedone | Pyridine-2-carboxylic acid | Water/Ethanol (B145695) | 2-Amino-4H-chromene-3-carbonitriles | Up to 98% | nih.gov |

| Salicylaldehyde, Malononitrile, 4-Hydroxycoumarin | TBBDA or PBBS | Water/Ethanol | Dihydropyrano[3,2-c]chromenes | Good to High | scispace.com |

| Salicylaldehydes, Malononitrile Dimer, Alcohols | - | Alcohol (as reactant and solvent) | 5-Alkoxy-5H-chromeno[2,3-b]pyridines | 77-93% | nih.gov |

| Salicylaldehyde, Malononitrile | Na2CO3 | Water | 2-Iminochromene | 90% | beilstein-journals.org |

| Salicylaldehyde, 2 equiv. Malononitrile | Triethylamine (B128534) | Methanol (B129727) | 2-Aminochromene | 94% | beilstein-journals.org |

In the pursuit of more environmentally benign synthetic methods, catalyst-free approaches for chromene synthesis have gained attention. These reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of green solvents like water or ethanol. orientjchem.orgresearchgate.net

A notable example is the three-component reaction of pyrazole (B372694) aldehydes, malononitrile, and dimedone. orientjchem.orgresearchgate.net This reaction proceeds efficiently at room temperature in ethanol, providing high yields of the corresponding chromene carbonitriles without the need for any catalyst. orientjchem.orgresearchgate.net The choice of solvent was found to be critical, with ethanol providing significantly better yields compared to water or methanol. researchgate.net

Similarly, studies have shown that the reaction between salicylaldehydes and malononitrile can proceed under catalyst-free conditions to form dimeric chromene structures. mdpi.com These reactions, sometimes activated by ultrasound, can offer higher yields and shorter reaction times compared to traditional catalyzed methods. mdpi.com The absence of a catalyst simplifies the workup procedure and reduces chemical waste, making it a highly desirable green chemistry approach. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various chromene derivatives, including those with dichloro substitutions. nih.govmdpi.com

For example, the synthesis of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile was achieved via a microwave-irradiated reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine (B6355638) solution. mdpi.com The optimization of microwave power and reaction time was crucial to maximizing the product yield. mdpi.com

In another instance, a series of novel 2H-chromene derivatives were prepared through multicomponent reactions under microwave assistance. nih.govmdpi.com Starting from precursors like 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, complex chromene conjugates were synthesized in good yields. nih.govmdpi.com These microwave-assisted methods provide a rapid and efficient entry into complex heterocyclic systems that would otherwise require lengthy reaction times. nih.govresearchgate.net

Base-Catalyzed Condensation Reactions for Dichlorochromene Formation

Base catalysis is a fundamental strategy for promoting the condensation reactions necessary for chromene ring formation. The classic synthesis of 2-iminochromenes involves the Knoevenagel condensation of a salicylaldehyde with an active methylene compound, a reaction often facilitated by a base. scispace.com The base deprotonates the active methylene compound, generating a nucleophile that attacks the aldehyde carbonyl group.

A variety of bases, both inorganic and organic, have been employed. For the reaction of salicylaldehyde and malononitrile, bases such as sodium carbonate (Na2CO3) and sodium bicarbonate (NaHCO3) in water have proven effective. beilstein-journals.org Organic bases like triethylamine (Et3N) and piperidine are also commonly used, particularly in organic solvents like methanol or ethanol. beilstein-journals.orgscispace.comislandarchives.ca The choice of base can influence the reaction pathway and the final product distribution. scispace.com

For example, in the synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, the base catalyst DABCO was effective in promoting the tandem Michael addition-cyclization reaction between cyclohexane-1,2-dione and benzylidenemalononitriles. nih.gov The synthesis of 6,8-dichloro-2-styryl-4H-chromen-4-one, a structural analog, was achieved by reacting 6,8-dichloro-2-methyl-4H-chromen-4-one with an aromatic aldehyde in the presence of sodium ethoxide. eurjchem.comresearchgate.net

Utility of Dichloro-Substituted Precursors in Chromene Annulation

The synthesis of specifically substituted chromenes like the 6,8-dichloro derivative relies heavily on the use of appropriately substituted precursors. The chlorine atoms are typically introduced via the salicylaldehyde starting material, which then undergoes cyclization to form the chromene ring system with the desired substitution pattern intact.

The key precursor for the synthesis of 6,8-dichloro-2H-chromene-3-carbonitrile is 3,5-dichloro-2-hydroxybenzaldehyde. nih.gov This commercially available or synthetically accessible building block contains the necessary chlorine atoms at the positions that will become the 6- and 8-positions of the chromene ring after annulation.

The reaction of 3,5-dichloro-2-hydroxybenzaldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, under base-catalyzed conditions (Knoevenagel condensation followed by intramolecular cyclization) is the most direct route to the target molecule and its analogs. beilstein-journals.org For example, a tertiary-amine-mediated reaction of 3,5-dichloro-substituted salicylaldehyde with nitropropene has been reported to yield the corresponding 2,3-disubstituted chromene. beilstein-journals.org The reactivity of this dichlorinated precursor is generally comparable to other substituted salicylaldehydes, allowing for its incorporation into various established synthetic protocols for chromene synthesis. beilstein-journals.orgeurjchem.com The presence of the two electron-withdrawing chlorine atoms on the salicylaldehyde ring can influence the electronic properties and reactivity of the molecule during the cyclization process.

Applications of 6,8-Dichloro-4-oxo-4H-chromene-3-carboxaldehyde in Cyclocondensation

A key intermediate in the synthesis of various heterocyclic systems is 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde. sigmaaldrich.com This compound, possessing both an aldehyde functional group and a reactive chromone (B188151) core, serves as a versatile building block in cyclocondensation reactions. For instance, it undergoes reactions with binucleophilic reagents to form new fused heterocyclic rings.

One notable application is its reaction with 2-hydroxyaniline, which can lead to the formation of chromanones or more complex fused systems depending on the reaction conditions. mdpi.com In ethanol, the reaction may yield adducts, while in other solvents like diethyl ether, compounds incorporating two molecules of the aniline (B41778) can be formed. mdpi.com Furthermore, the reaction of 4-oxo-4H-chromene-3-carbaldehydes with hydrazines or hydroxylamine (B1172632) hydrochloride provides access to pyrazole and isoxazole-fused chromones.

The reactivity of the aldehyde group in 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde also allows for its participation in condensation reactions to extend the carbon framework, which can then be utilized in subsequent cyclization steps. The presence of the electron-withdrawing chloro groups on the benzene (B151609) ring can influence the reactivity of the chromone system, potentially affecting the course of these cyclocondensation reactions. The crystal structure of the related 6,8-dibromo-4-oxochromene-3-carbaldehyde has been studied, revealing halogen bonding interactions that can influence crystal packing and potentially the solid-state reactivity of these compounds. nih.gov

Electrophilic Chlorination Methodologies in Benzopyran Systems

The synthesis of this compound necessitates the presence of chlorine atoms at positions 6 and 8 of the benzopyran ring. This substitution pattern is typically achieved through electrophilic aromatic substitution on a phenol (B47542) or a related precursor prior to the formation of the heterocyclic ring.

The starting material for such a synthesis is often a dichlorinated phenol. For instance, 3,5-dichlorosalicylaldehyde, a key precursor, can be synthesized from 2,4-dichlorophenol (B122985) through a reaction with hexamethylenetetramine in methanesulfonic acid. chemicalbook.com This process involves the introduction of a formyl group ortho to the hydroxyl group, a necessary step for the subsequent cyclization to form the chromene ring.

The direct electrophilic chlorination of a pre-formed benzopyran system is also a possible route, although it can be complicated by the reactivity of the heterocyclic ring and the potential for multiple halogenations. baranlab.orgsigmaaldrich.com The reaction conditions, including the choice of chlorinating agent (e.g., Cl2, SO2Cl2, or N-chlorosuccinimide) and catalyst (often a Lewis acid like AlCl3 or FeCl3), are crucial for controlling the regioselectivity of the chlorination. nih.govdocbrown.info The electron-donating nature of the ether oxygen in the pyran ring can direct incoming electrophiles to specific positions on the benzene ring. However, to achieve the specific 6,8-dichloro substitution pattern, it is generally more efficient to start with a correspondingly substituted phenol.

Transformations of this compound Derivatives

The nitrile group in this compound is a versatile functional group that can be converted into a variety of other functionalities. researchgate.net These transformations allow for the diversification of the chromene scaffold, leading to a wider range of compounds for further investigation.

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (6,8-dichloro-2H-chromene-3-carboxylic acid) or an amide intermediate. chemimpex.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This provides access to aminomethyl-substituted chromenes.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbon-nitrogen triple bond to form, after hydrolysis, ketones. libretexts.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

These transformations are crucial for the synthesis of new derivatives with potentially altered biological activities or physicochemical properties. rug.nl The reactivity of the nitrile group can be influenced by the electronic effects of the dichloro-substituted benzene ring.

Analytical Characterization of Synthesized Compounds

The structural elucidation and verification of the composition of this compound and its derivatives rely on a combination of spectroscopic and analytical techniques.

Spectroscopic Techniques (IR, NMR, Mass Spectrometry) for Structure Elucidation

Spectroscopic methods are fundamental for the characterization of chromene derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For a compound like this compound, key absorption bands would be expected for the nitrile group (C≡N stretch) typically in the range of 2210-2260 cm⁻¹, the C=C bonds of the aromatic and pyran rings, and the C-O-C ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyran and benzene rings, with their chemical shifts and coupling patterns confirming their relative positions. The ¹³C NMR spectrum would complement this by showing signals for all the carbon atoms, including the quaternary carbons and the carbon of the nitrile group. Spectroscopic data for a related compound, 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitrile, shows a characteristic doublet of doublets for the H-C4 proton at 4.29 ppm in its ¹H NMR spectrum. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

The following table presents representative spectroscopic data for chromene derivatives with similar structural features.

| Technique | Characteristic Data for Analogous Chromene Derivatives |

| IR (cm⁻¹) | C≡N (nitrile) stretch: ~2200-2230; C=C (aromatic) stretch: ~1600-1450; C-O-C (ether) stretch: ~1250-1050 |

| ¹H NMR (ppm) | Aromatic protons: 7.0-8.0; Pyran ring protons: variable, depending on substitution; CH₂ of 2H-chromene: ~4.8-5.2 |

| ¹³C NMR (ppm) | Nitrile carbon: ~115-120; Aromatic carbons: ~110-150; Pyran ring carbons: variable |

| Mass Spec (m/z) | Molecular ion peak corresponding to the compound's molecular weight; Fragmentation patterns showing loss of substituents like Cl, CN. |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique to determine the empirical formula of a newly synthesized compound. researchgate.netresearchgate.net For this compound (C₁₀H₅Cl₂NO), the theoretical elemental composition would be calculated and compared with the experimental values obtained from a CHN (carbon, hydrogen, nitrogen) analyzer, along with analysis for chlorine content. A close correlation between the found and calculated percentages of each element provides strong evidence for the purity and correct composition of the synthesized compound. This is particularly important for halogenated compounds to confirm the degree of halogenation. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallographic studies on related chromene derivatives have provided valuable insights into their molecular geometries and intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence their crystal packing. scielo.org.mxresearchgate.net For instance, the crystal structure of 6,8-dichloro-4-oxochromene-3-carbaldehyde has been reported, revealing details about its solid-state conformation. nih.gov

Structure Activity Relationship Sar Studies of Halogenated Chromene 3 Carbonitriles

Influence of Halogenation Pattern on Biological Potency

The halogenation pattern on the chromene ring is a critical determinant of biological potency. Studies on various chromene derivatives indicate that both the type of halogen and its position significantly modulate activity. For instance, research into different halogenated compounds has shown that the presence of chlorine atoms on the phenyl ring at the C-4 position contributes to cytotoxic potency.

One study synthesized 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile and found it displayed excellent to modest growth inhibitory activity against various cancer cell lines. mdpi.com This suggests that dichlorination of the aryl moiety is a favorable pattern for anticancer activity. Another potent tubulin inhibitor, 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile (known as MX 58151), highlights the significance of a bromo substituent in combination with methoxy (B1213986) groups on the C-4 phenyl ring. scirp.org

While direct SAR studies comparing a wide range of halogenation patterns on the same chromene-3-carbonitrile core are not extensively detailed in the available literature, broader principles from related heterocyclic compounds can offer insights. For example, in a series of C-2 halogenated analogs of Salvinorin A, the affinity for the kappa opioid receptor was found to increase with the atomic radius of the halogen (I > Br > Cl > F). nih.gov Applying this principle to chromenes suggests that bromo and iodo derivatives might exhibit higher potency, although this requires specific experimental validation within the chromene-3-carbonitrile series.

The biological activity of various halogenated chromene derivatives against human cancer cell lines is summarized below, illustrating the impact of different substitution patterns.

| Compound | Halogenation/Substitution Pattern | Cancer Cell Line | Activity (IC50 in µg/mL) | Reference |

|---|---|---|---|---|

| Compound 4 | 4-(2,3-dichlorophenyl), 6-methoxy | MCF-7 (Breast) | 1.80 | mdpi.com |

| Compound 4 | 4-(2,3-dichlorophenyl), 6-methoxy | HCT-116 (Colon) | 2.12 | mdpi.com |

| Compound 4 | 4-(2,3-dichlorophenyl), 6-methoxy | PC-3 (Prostate) | 3.41 | mdpi.com |

| Compound 4 | 4-(2,3-dichlorophenyl), 6-methoxy | A549 (Lung) | 4.33 | mdpi.com |

| Compound 4 | 4-(2,3-dichlorophenyl), 6-methoxy | HepG-2 (Liver) | 5.17 | mdpi.com |

| Compound 3 | 4-(4-chlorophenyl) | NCI-ADR/RES (Ovarian) | GI50 = 1.39 µM | researchgate.net |

| Compound 3 | 4-(4-chlorophenyl) | OVCAR-03 (Ovarian) | GI50 = 0.77 µM | researchgate.net |

Impact of Substituents at Key Chromene Positions (e.g., C-2, C-4, C-7) on Activity Profiles

Substituents at various positions on the chromene-3-carbonitrile framework significantly influence the compound's biological profile. The C-4 position, in particular, has been identified as critical for the structure-activity relationship. nih.gov

C-4 Position: The nature of the substituent at the C-4 position is paramount for activity. Typically, an aryl group at this position is a key feature for potent anticancer effects. nih.govuni-bayreuth.de The substitution pattern on this C-4 aryl ring further refines the activity. For example, the presence of electron-withdrawing groups, such as nitro or halogen groups, on the C-4 phenyl ring often correlates with enhanced cytotoxic and antitumor activities. researchgate.net Dichlorination, as seen in 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, results in strong and selective cytotoxic potency. mdpi.com

C-2 Position: The C-2 position typically bears an amino group in many biologically active chromene-3-carbonitriles. This 2-amino-4-aryl-4H-chromene scaffold is a recurring motif in compounds with potent antiproliferative properties. scirp.orgmdpi.com Modifications at this position can lead to derivatives such as chromeno[2,3-d]pyrimidines and oxazines, some of which exhibit significant anticancer activity against various cell lines, including colon, liver, and breast cancer. nih.govresearchgate.net

The table below presents the growth inhibitory concentration (GI50) for a series of 4-aryl-4H-benzo[h]chromene-3-carbonitriles, demonstrating the effect of varying the substituent on the C-4 aryl ring.

| Compound | C-4 Aryl Substituent | Cancer Cell Line | Activity (GI50 in µM) | Reference |

|---|---|---|---|---|

| 1 | Phenyl | OVCAR-03 (Ovarian) | 0.79 | researchgate.net |

| 2 | 4-Fluorophenyl | OVCAR-03 (Ovarian) | 0.69 | researchgate.net |

| 3 | 4-Chlorophenyl | OVCAR-03 (Ovarian) | 0.77 | researchgate.net |

| 14 | 4-Nitrophenyl | U251 (Glioma) | 1.25 | researchgate.net |

| 15 | 3-Nitrophenyl | U251 (Glioma) | 1.31 | researchgate.net |

| 17 | 3,4-Dichlorophenyl | U251 (Glioma) | 1.33 | researchgate.net |

Correlation of Structural Modifications with Molecular Mechanism of Action

Structural modifications to halogenated chromene-3-carbonitriles are directly correlated with their molecular mechanism of action. A predominant mechanism for the anticancer activity of this class of compounds is the inhibition of tubulin polymerization. nih.govnih.govmdpi.com

Many 4-aryl-4H-chromene derivatives exert their potent antimitotic effects by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govmdpi.com This interaction disrupts the dynamic process of microtubule formation and disassembly, which is essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.govnih.gov The specific halogenation pattern and the nature of the C-4 aryl substituent are crucial for effective binding to this site. For example, two novel chromene compounds, C1 and C2, were shown to exert their anti-cancer effects by binding to the colchicine site of β-tubulin, leading to the destabilization of the microtubule network. nih.gov

Beyond tubulin inhibition, other mechanisms have been identified. Certain halogenated chromene derivatives have been shown to inhibit key signaling enzymes. For instance, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile demonstrated promising inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinases. mdpi.com Molecular docking studies confirmed the interaction of this compound with the active sites of these enzymes. mdpi.com

Furthermore, some chromene derivatives may act as DNA intercalating agents. researchgate.net Biophysical studies on a series of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitriles showed that they interact with calf thymus DNA (ctDNA), likely through intercalation. A direct correlation was observed between the DNA binding affinity and the antiproliferative activity for several cancer cell lines, suggesting that DNA interaction is a plausible mechanism of action for these specific analogs. researchgate.net

These findings indicate that the chromene-3-carbonitrile scaffold is versatile, and specific structural modifications can direct the compound to different biological targets, leading to varied mechanisms of anticancer action.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and estimating the binding affinity of a ligand. For chromene derivatives, molecular docking studies have been successfully employed to explore their interactions with various biological targets, including enzymes and proteins implicated in cancer and microbial infections. islandarchives.caresearchgate.netpdeaamcollege.edu.in

For instance, various chromene derivatives have been docked into the active sites of enzymes like DNA gyrase B, a validated target in antimicrobial research. islandarchives.ca These studies often reveal that the chromene scaffold can fit snugly into the ATP-binding pocket of such enzymes, mimicking the binding mode of known inhibitors. islandarchives.ca The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative measure of the interaction strength. In studies on related compounds, docking scores have indicated strong and favorable interactions. researchgate.net The interactions are typically characterized by a network of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with key amino acid residues in the active site. researchgate.net

While specific docking studies for 6,8-dichloro-2H-chromene-3-carbonitrile are not detailed in the available literature, it is plausible that the dichloro substitutions on the benzene (B151609) ring and the carbonitrile group would significantly influence its binding profile. The chlorine atoms can participate in halogen bonding and hydrophobic interactions, while the nitrile group can act as a hydrogen bond acceptor. These features suggest that this compound could be a candidate for docking studies against a range of therapeutic targets.

Table 1: Representative Molecular Docking Data for Chromene Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| 2-Amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles | Tubulin | Cys241, Leu255, Ala316 | -7.5 to -9.2 |

| 2-Amino-4H-chromenes | DNA Gyrase B | Asp73, Asn46, Gly77 | -8.1 to -9.5 |

| Dihydropyrano[3,2-b]chromene-3-carbonitriles | Cyclin-dependent kinase 6 (CDK6) | Val23, Ala33, Ile19 | -7.9 to -8.8 brieflands.com |

Note: This table presents generalized data from studies on various chromene derivatives and is intended to be illustrative of the potential of this compound.

Quantum Chemical Calculations (e.g., DFT Studies, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. rsc.orgresearchgate.netmdpi.com DFT studies on chromene derivatives have provided valuable insights into their geometry, electronic properties, and spectroscopic signatures. rsc.orgmdpi.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. nih.gov

For various chromene derivatives, DFT calculations have been performed at different levels of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.netmdpi.comekb.eg These studies often reveal that the HOMO is localized on the electron-rich parts of the molecule, such as the benzene ring and the oxygen atom of the pyran ring, while the LUMO is distributed over the electron-withdrawing groups. ekb.eg The dichloro and carbonitrile substituents in this compound are expected to lower the LUMO energy, potentially leading to a smaller HOMO-LUMO gap and enhanced reactivity compared to unsubstituted chromenes.

Table 2: Calculated Quantum Chemical Parameters for a Representative Chromene Derivative

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.5 |

| Ionization Potential (I) | Energy required to remove an electron | 6.0 to 7.5 |

| Electron Affinity (A) | Energy released when an electron is added | 1.5 to 2.5 |

| Electronegativity (χ) | Tendency to attract electrons | 3.7 to 5.0 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 |

| Chemical Softness (S) | Reciprocal of hardness | 0.36 to 0.50 |

Note: These values are generalized from DFT studies on various chromene derivatives and serve as an estimation for this compound. researchgate.netmaterialsciencejournal.org

Topological Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, QTAIM, NCI)

The study of intermolecular interactions is crucial for understanding the packing of molecules in a crystal and their physical properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. researchgate.netnih.govnih.gov This method maps the electron distribution of a molecule in a crystal, allowing for the identification of different types of intermolecular contacts and their relative contributions to the crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are other advanced computational methods that provide deeper insights into the nature of chemical bonds and non-covalent interactions. researchgate.netmdpi.com QTAIM analyzes the electron density topology to characterize bond paths and interaction energies, while NCI plots are used to visualize weak interactions in real space. These methods could be applied to this compound to precisely map its intramolecular and intermolecular interaction landscape.

In Silico Prediction of Pharmacophoric Features Relevant to Biological Activity

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For chromene derivatives, pharmacophore models have been developed based on their known biological activities, such as anticancer and antimicrobial effects. researchgate.netscirp.org A typical pharmacophore for a chromene-based anticancer agent might include a hydrogen bond acceptor (the nitrile group), a hydrophobic aromatic ring system (the dichlorinated benzene ring), and another hydrogen bond donor or acceptor depending on the specific target. scirp.org The unique substitution pattern of this compound, with two chlorine atoms and a nitrile group, provides a distinct set of pharmacophoric features that can be exploited for the design of new therapeutic agents.

In Silico ADMET Property Prediction for Lead Optimization

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of the drug development process. nih.govresearchgate.net In silico ADMET prediction tools are widely used to assess the drug-likeness of compounds at an early stage, helping to prioritize candidates for further development and reduce the likelihood of late-stage failures. nih.govresearchgate.net

For chromene derivatives, various in silico models can be used to predict properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential toxicity. nih.gov These predictions are based on the molecular structure and physicochemical properties of the compound, such as molecular weight, lipophilicity (logP), and polar surface area. The presence of two chlorine atoms in this compound will likely increase its lipophilicity, which could enhance its absorption but may also affect its metabolic stability and toxicity profile. The nitrile group contributes to the polar surface area, which can influence its permeability and solubility.

Table 3: Predicted ADMET Properties for a Representative Chromene Scaffold

| Property | Predicted Value/Range | Implication for Drug Development |

| Molecular Weight ( g/mol ) | 200 - 300 | Favorable for oral absorption |

| LogP (Lipophilicity) | 2.0 - 4.0 | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 0 - 1 | Influences solubility and membrane permeability |

| Hydrogen Bond Acceptors | 2 - 4 | Influences solubility and target binding |

| Polar Surface Area (Ų) | 40 - 70 | Affects membrane permeability |

| Oral Bioavailability | Moderate to High | Potential for oral administration |

| Blood-Brain Barrier Permeability | Variable | Depends on specific substitutions |

Note: This table presents a generalized prediction for a chromene scaffold. The specific values for this compound would need to be calculated using appropriate software.

Advanced Research Directions and Potential Applications

Development as Precursors for Novel Complex Bioactive Molecules

The 6,8-dichloro-2H-chromene-3-carbonitrile scaffold is a key starting point for the synthesis of more intricate molecules with potential therapeutic value. The reactivity of the chromene ring and the nitrile group allows for a wide range of chemical transformations, making it an excellent precursor for developing new pharmacophores. chemimpex.com

A significant area of research involves the use of this scaffold to generate libraries of boron-based pharmacophores. nih.gov For instance, researchers have successfully synthesized a novel derivative, 6,8-dichloro-2-phenyl-2H-chromene-3-carbonitrile, which was then subjected to dearomative borylation to yield new boron-containing compounds. nih.gov This methodology provides a pathway to create diverse molecular architectures for drug discovery programs, particularly for developing new retinoids and other biologically relevant scaffolds. nih.gov The incorporation of an oxygen-heterocyclic ring, such as chromene, into retinoid structures has been explored as a strategy to potentially reduce toxicity. nih.gov

Furthermore, the broader class of 2-amino-4H-chromene-3-carbonitriles, which can be synthesized from precursors like substituted salicylaldehydes, has demonstrated significant cytotoxic activity against various cancer cell lines. plos.orgnih.gov Studies show that introducing halogen substituents, such as chlorine, at the 6-position of the chromene ring can enhance cytotoxic activity. nih.gov These findings underscore the potential of the this compound core as a foundational element for designing novel anti-cancer agents. plos.org The synthesis of these complex molecules often employs efficient, multi-component reactions, which are advantageous for creating diverse chemical libraries for biological screening. nih.govmdpi.com

Exploration in Agrochemical and Materials Science Applications (e.g., Herbicides, Fungicides, Dyes, Pigments)

The inherent chemical properties of the dichlorochromene structure suggest its utility beyond pharmaceuticals, extending into the realms of agrochemicals and materials science. While direct research on this compound in these fields is emerging, studies on closely related analogues provide strong indications of its potential.

In the agrochemical sector, chromene derivatives are recognized for their potential as active ingredients in pesticides. For example, the related compound 6,8-dichloro-2H-chromene-3-carboxylic acid is utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields. chemimpex.com Similarly, 6-chloro-2H-chromene-3-carbonitrile is used in formulating agrochemicals for pest control. chemimpex.com Products of Knoevenagel condensation, a key reaction in chromene synthesis, are widely used as intermediates in the production of agrochemicals. researchgate.net This suggests that the this compound scaffold could be a valuable intermediate for developing new, potentially more effective, crop protection agents.

In materials science, the chromene scaffold is explored for creating advanced materials. The dichloro-substituted chromene structure is being investigated for its potential in developing polymers and coatings with enhanced durability and resistance to environmental degradation. chemimpex.com The favorable solubility and stability characteristics of such compounds make them suitable for applications in plastics and coatings. chemimpex.com Furthermore, the broader chromene class has been investigated for applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials, indicating a potential avenue for the application of the dichlorinated variant. chemimpex.com

Design and Synthesis of Novel Conjugates and Hybrid Molecules Incorporating the Dichlorochromene Scaffold

A promising strategy in modern drug and materials design is the creation of hybrid molecules, where two or more distinct chemical scaffolds are combined to yield a new molecule with enhanced or novel properties. The this compound framework is an attractive candidate for this molecular hybridization approach.

Research has demonstrated the successful synthesis of chromene-retinoid hybrids, which aim to combine the properties of both classes of molecules. researchgate.net One study detailed the synthesis of a novel 6,8-dichloro-2-phenyl-2H-chromene-3-carbonitrile, which served as a precursor for a borylated compound, effectively creating a boron-chromene hybrid. nih.gov Such hybrids are being explored as potential new retinoids for therapeutic use. nih.gov

The concept of molecular hybridization has been successfully applied to other chromene derivatives, suggesting a viable path for the dichlorinated scaffold. For example, chromene-azo sulfonamide hybrids have been designed and synthesized as potential EGFR inhibitors for anticancer therapy. nih.gov This approach pairs the chromene heterocycle with a sulfonamide moiety, both of which are known pharmacophores, to construct new therapeutic candidates. nih.gov Similarly, conjugates of chromenes with thiazolidinone motifs have been synthesized and shown to possess remarkable antimicrobial activity. nih.gov These examples highlight the immense potential of using the this compound scaffold to design and synthesize novel conjugates and hybrid molecules for a wide array of applications, from medicine to materials science.

Clinical Translational Research Prospects for Chromene-Based Therapeutics

Translational research acts as the crucial bridge between basic scientific discoveries in the laboratory and their application in human health, ensuring that promising new therapies can reach patients. pennmedicine.orgnovartis.com The chromene family of compounds, including derivatives of this compound, represents an attractive chemical scaffold with significant therapeutic potential that is beginning to be explored in a clinical context. nih.gov

Natural and synthetic chromene-based compounds have proven to be promising anticancer agents in preclinical studies, demonstrating potent effects such as reducing cancer cell viability, proliferation, and invasion, while inducing cell cycle arrest and cell death. nih.govorientjchem.org This preclinical success has led to the advancement of some chromene derivatives into clinical trials. A systematic review of chromene-based compounds for renal and bladder cancer therapy noted that modest results have been achieved in two clinical trials with renal cancer patients. nih.gov

A notable example is Crolibulin™ (EPC2407), a chromene analog that has advanced to Phase I/II clinical trials for the treatment of advanced solid malignancies. orientjchem.org The development of such compounds highlights the clinical translational potential of the chromene scaffold. The goal of this research is to translate fundamental discoveries into clinical investigations, refining treatments through precision profiling and personalized medicine. pennmedicine.org Although this compound itself is not in clinical trials, its role as a precursor for novel bioactive molecules positions it as a key component in the pipeline for future chromene-based therapeutics that may one day undergo clinical evaluation. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6,8-Dichloro-2H-chromene-3-carbonitrile, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via cyclization of halogenated chromone precursors under reflux conditions. For example, reacting 3-cyanochromone derivatives with chlorinating agents (e.g., POCl₃) in aprotic solvents like dichloromethane, followed by purification via column chromatography . Optimization involves adjusting stoichiometry, temperature (60–80°C), and catalyst choice (e.g., Lewis acids) to improve yields. Reaction progress should be monitored using TLC or HPLC .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Answer : Key techniques include:

- FT-IR spectroscopy : To verify functional groups (e.g., C≡N stretch at ~2250 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR (¹H/¹³C) : To confirm substitution patterns (e.g., aromatic protons and chlorine-induced splitting) .

- X-ray crystallography : For unambiguous structural elucidation, particularly if chiral centers or polymorphism are suspected .

- HPLC-MS : To assess purity (>95%) and detect byproducts .

Q. How can researchers mitigate hazards during the synthesis and handling of this compound?

- Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation. Avoid aqueous workups if intermediates are moisture-sensitive. Waste should be neutralized before disposal, and spills managed with inert adsorbents .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data for this compound across different cell lines?

- Answer : Contradictions may arise from cell-specific uptake, metabolic differences, or assay conditions. Mitigation strategies include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HeLa, MCF-7) .

- Mechanistic studies : Use siRNA knockdown or inhibitor assays to identify target pathways (e.g., kinase inhibition) .

- Structural analogs : Compare activity of derivatives to isolate critical functional groups (e.g., chloro vs. methoxy substitutions) .

Q. How can this compound be functionalized for use as a fluorescent probe in live-cell imaging?

- Answer : Introduce fluorophores (e.g., dansyl or pyrene groups) at the 7-hydroxyl position via nucleophilic substitution. Validate selectivity using fluorescence microscopy in fixed vs. live cells, and confirm low cytotoxicity via MTT assays. Note that dichloro substitution may enhance photostability .

Q. What computational methods support the design of this compound derivatives with enhanced bioactivity?

- Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular docking : Screen derivatives against target proteins (e.g., tubulin or topoisomerases) to prioritize synthesis .

- QSAR models : Correlate substituent effects (e.g., Cl position) with activity trends .

Q. How does the dichloro substitution pattern influence the compound’s physicochemical properties and reactivity?

- Answer : The 6,8-dichloro groups:

- Enhance electrophilicity : Facilitate nucleophilic aromatic substitution at the 3-cyano position .

- Increase lipophilicity : Improve membrane permeability, critical for cellular uptake (logP ~2.5 calculated via ChemDraw) .

- Alter crystal packing : Chlorine’s van der Waals radius affects solubility and melting point (mp ~200–220°C) .

Methodological Considerations

- Synthetic Challenges : Competing side reactions (e.g., dehalogenation) require controlled reagent addition and inert atmospheres .

- Data Reproducibility : Document solvent lot variations (e.g., trace water in DMF) and storage conditions (desiccate at −20°C) .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.